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Abstract

Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has
demonstrated significant therapeutic potential across a spectrum of diseases, largely attributed
to its profound effects on mitochondrial function. This technical guide provides an in-depth
analysis of the molecular mechanisms through which catalpol modulates mitochondrial
biogenesis, dynamics, and antioxidant defenses. We consolidate quantitative data from
multiple studies, present detailed experimental protocols for key assays, and visualize the
intricate signaling pathways involved. This document serves as a comprehensive resource for
researchers and drug development professionals investigating catalpol as a potential
therapeutic agent for mitochondrial dysfunction-related pathologies.

Introduction: Catalpol and Mitochondrial
Homeostasis

Mitochondria are central to cellular metabolism, energy production, and signaling. Their
dysfunction is a hallmark of numerous diseases, including metabolic disorders like type 2
diabetes, neurodegenerative diseases, and cardiovascular conditions.[1][2] Catalpol has
emerged as a promising natural compound that can mitigate mitochondrial damage and
enhance mitochondrial function.[2][3] Its beneficial effects are primarily linked to the activation
of key signaling pathways that govern mitochondrial biogenesis, the balance of mitochondrial
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fusion and fission, and the cellular antioxidant response.[4][5] This guide will dissect these
mechanisms, providing a granular view of catalpol's interaction with the mitochondrial network.

Core Signaling Pathways Modulated by Catalpol

Catalpol exerts its influence on mitochondria primarily through the activation of the AMP-
activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling
pathways.

The AMPK/PGC-1a Axis: Driving Mitochondrial
Biogenesis

AMPK is a critical energy sensor in cells.[6] Upon activation, typically in response to a high
AMP:ATP ratio, AMPK initiates a cascade of events to restore energy balance, including the
promotion of mitochondrial biogenesis.[7] Catalpol has been shown to activate AMPK, leading
to the subsequent phosphorylation and activation of Peroxisome proliferator-activated receptor-
gamma coactivator 1-alpha (PGC-1a).[8][9] PGC-1a is a master regulator of mitochondrial
biogenesis.[10] Activated PGC-1a co-activates nuclear respiratory factors (NRFs) and
mitochondrial transcription factor A (TFAM), which in turn drive the transcription and replication
of mitochondrial DNA and the expression of nuclear-encoded mitochondrial proteins.[8][10]
This culminates in an increased number of functional mitochondria, thereby enhancing cellular
respiratory capacity and ATP production.[8][10]
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Figure 1: Catalpol-activated AMPK/PGC-1a signaling pathway for mitochondrial biogenesis.

The Keapl-Nrf2 Pathway: Bolstering Antioxidant
Defenses
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Oxidative stress, resulting from an imbalance between the production of reactive oxygen
species (ROS) and the cell's ability to detoxify them, is a major contributor to mitochondrial
damage.[3] The Keapl-Nrf2 pathway is a primary regulator of the cellular antioxidant response.
[11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-
associated protein 1 (Keapl), which facilitates its degradation.[12] Catalpol has been shown to
promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[12]
[13] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter
regions of various antioxidant genes, including superoxide dismutase (SOD), glutathione
peroxidase (GSH-Px), and heme oxygenase-1 (HO-1), leading to their increased expression.[3]
[11] This enhanced antioxidant capacity helps to neutralize ROS and protect mitochondria from
oxidative damage.[3]
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Figure 2: Catalpol-mediated activation of the Keap1-Nrf2 antioxidant pathway.

Quantitative Effects of Catalpol on Mitochondrial
Function

The following tables summarize the quantitative data from various studies on the effects of
catalpol on key markers of mitochondrial function.

Table 1: Effects of Catalpol on Mitochondrial Biogenesis Markers

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7411478/
https://www.jove.com/v/53217/isolation-mitochondria-from-minimal-quantities-mouse-skeletal-muscle
https://pmc.ncbi.nlm.nih.gov/articles/PMC6036816/
https://www.benchchem.com/product/b1668604?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6036816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11556766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7411478/
https://www.jove.com/v/53217/isolation-mitochondria-from-minimal-quantities-mouse-skeletal-muscle
https://pmc.ncbi.nlm.nih.gov/articles/PMC7411478/
https://www.benchchem.com/product/b1668604?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668604?utm_src=pdf-body
https://www.benchchem.com/product/b1668604?utm_src=pdf-body
https://www.benchchem.com/product/b1668604?utm_src=pdf-body
https://www.benchchem.com/product/b1668604?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Catalpol Change from
Parameter Model System Reference
Treatment Control
p-AMPK/AMPK db/db mice 160 mg/kg/day, 4
) Increased [14][15]
ratio skeletal muscle weeks
p-AMPK/AMPK HFD-fed mice 200 mg/kg/day, 4 ]
) 140% increase [16]
ratio skeletal muscle weeks
PGC-1a protein db/db mice 200 mg/kg/day, 8  Significantly )
expression skeletal muscle weeks increased
PGC-1a protein oxLDL-treated 7.14-fold
i 80 pM, 24 hours ) [12]
expression macrophages increase
TFAM protein db/db mice 200 mg/kg/day, 8  Significantly )
expression skeletal muscle weeks increased
mtDNA copy Markedly
C2C12 myotubes Dose-dependent [10]
number increased

Table 2: Effects of Catalpol on Mitochondrial Function and Oxidative Stress
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Catalpol Change from
Parameter Model System Reference
Treatment Control
ATP Production C2C12 myotubes Dose-dependent  Increased [10]
) TP-treated Concentration- Restored to near
ATP Production [17]
hepatocytes dependent normal
Mitochondrial ]
db/db mice 200 mg/kg/day, 8  Increased from
Membrane [10]
] skeletal muscle weeks 60% lower
Potential
o H202-treated 100 pM, 24 Significantly
SOD activity ) [18]
L929 cells hours increased
H202-treated 100 uM, 24 Significantly
GSH levels ) [18]
L929 cells hours increased
LPS-treated IEC-
ROS levels Dose-dependent  Reduced [19]
6 cells
] Significantly
MDA levels HFD-fed mice 80 mg/kg/day [6]
decreased

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on

catalpol's effects on mitochondrial function.

Mitochondrial Isolation from Skeletal Muscle

This protocol is adapted for the isolation of viable mitochondria for downstream applications

such as respirometry and Western blotting.[1][11][20][21]
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Start: Excise Skeletal Muscle

Mince tissue in ice-cold
isolation buffer 1 (IB1)
Homogenize using a
potter-elvehjem tissue grinder

:

[ Centrifuge at 700 x g for 10 min at 4°C j

Collect supernatant Discard pellet (nuclei, cell debris)

Centrifuge supernatant at 10,500 x g
for 10 min at 4°C

Resuspend mitochondrial pellet

Discard supernatant (cytosol) [ in isolation buffer 2 (IB2) ]

l

[ Centrifuge at 10,500 x g for 10 min at 4°C j

Final mitochondrial pellet

End: Resuspend for analysis
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Figure 3: Workflow for mitochondrial isolation from skeletal muscle.
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Materials:

Isolation Buffer 1 (IB1): 215 mM D-mannitol, 10 mM EDTA, 8X mitochondria buffer, pH 7.4.
[1]

Isolation Buffer 2 (IB2): 215 mM D-mannitol, 3 mM EGTA, 8X mitochondria buffer, pH 7.4.[1]

Potter-Elvehjem tissue grinder

Refrigerated centrifuge

Procedure:

o Excise 250-500 mg of skeletal muscle and immediately place it in ice-cold PBS.[1]
o Transfer the muscle to IB1 and mince thoroughly with scissors.[1]

» Homogenize the minced tissue on ice using a Potter-Elvehjem tissue grinder.[1]

o Transfer the homogenate to a pre-chilled microcentrifuge tube and centrifuge at 700 x g for
10 minutes at 4°C to pellet nuclei and cell debris.[1]

o Carefully transfer the supernatant to a new pre-chilled tube.[1]
o Centrifuge the supernatant at 10,500 x g for 10 minutes at 4°C to pellet the mitochondria.[1]
o Discard the supernatant (cytosolic fraction).[1]

o Resuspend the mitochondrial pellet in 500 pl of IB2 and centrifuge again at 10,500 x g for 10
minutes at 4°C.[1]

o Discard the supernatant and resuspend the final mitochondrial pellet in an appropriate buffer
for downstream analysis.[1]

Western Blot Analysis of Mitochondrial Proteins

This protocol outlines the general steps for detecting key proteins in the catalpol-modulated
signaling pathways.[6][22][23]
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Materials:

RIPA lysis buffer supplemented with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels

e PVDF membrane

e Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-PGC-1a, anti-TFAM, anti-Nrf2, anti-
[-actin)

e HRP-conjugated secondary antibodies
o ECL detection reagent
Procedure:

» Protein Extraction: Lyse cells or isolated mitochondria in RIPA buffer on ice for 30 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[23]

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
[23]

o SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 pg) in Laemmli sample buffer at
95°C for 5 minutes. Separate the proteins on a 10% SDS-polyacrylamide gel.[23]

o Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]

e Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room
temperature.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in
blocking buffer) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_AMPK_IN_4_in_Western_Blot_Analysis_of_p_AMPK.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_AMPK_IN_4_in_Western_Blot_Analysis_of_p_AMPK.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_AMPK_IN_4_in_Western_Blot_Analysis_of_p_AMPK.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_AMPK_IN_4_in_Western_Blot_Analysis_of_p_AMPK.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Detection: Wash the membrane again and detect the protein bands using an ECL reagent
and an imaging system.

» Quantification: Densitometry analysis of the bands can be performed using software like
ImageJ, with (3-actin used as a loading control.

Measurement of Mitochondrial Membrane Potential
(AWm) using JC-1

The JC-1 assay is a widely used method to assess mitochondrial health by measuring the
mitochondrial membrane potential.[5][8][9][24][25][26][27][28]

Materials:

JC-1 dye

Cell culture medium

Fluorescence microscope or plate reader

FCCP or CCCP (positive control for depolarization)

Procedure:

Cell Seeding: Seed cells in a 96-well black plate with a clear bottom and culture overnight.

o Treatment: Treat the cells with catalpol at the desired concentrations and for the appropriate
duration. Include untreated controls and a positive control treated with FCCP (e.g., 5-50 pM)
for 15-30 minutes to induce depolarization.[27]

e JC-1 Staining: Prepare a 2 uM working solution of JC-1 in pre-warmed cell culture medium.
Remove the treatment medium from the cells and add the JC-1 solution.[24]

 Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from
light.[24]

o Washing: Gently wash the cells twice with a pre-warmed assay buffer (e.g., PBS).[9]
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e Fluorescence Measurement:

o Plate Reader: Measure the fluorescence intensity of the red J-aggregates (excitation ~540
nm, emission ~590 nm) and the green JC-1 monomers (excitation ~485 nm, emission
~535 nm). The ratio of red to green fluorescence is an indicator of the mitochondrial
membrane potential.[27]

o Fluorescence Microscopy: Visualize the cells using appropriate filter sets. Healthy cells
with high AWm will exhibit red fluorescent mitochondria, while apoptotic or unhealthy cells
with low AWm will show green fluorescence.[8]

Conclusion and Future Directions

The evidence strongly supports the role of catalpol as a potent modulator of mitochondrial
function. Its ability to enhance mitochondrial biogenesis through the AMPK/PGC-1a pathway
and protect against oxidative stress via the Nrf2 pathway underscores its therapeutic potential
for a wide range of diseases characterized by mitochondrial dysfunction. The quantitative data
and detailed protocols provided in this guide offer a solid foundation for researchers to further
investigate the mechanisms of action of catalpol and to explore its clinical applications.

Future research should focus on elucidating the precise molecular interactions of catalpol with
its upstream targets, exploring its effects on other aspects of mitochondrial quality control such
as mitophagy, and conducting well-designed clinical trials to translate these promising
preclinical findings into effective therapies for human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Mitochondrial Isolation from Skeletal Muscle - PMC [pmc.ncbi.nim.nih.gov]

e 2. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.creative-bioarray.com/support/jc-1-mitochondrial-membrane-potential-assay.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6343665/
https://www.benchchem.com/product/b1668604?utm_src=pdf-body
https://www.benchchem.com/product/b1668604?utm_src=pdf-body
https://www.benchchem.com/product/b1668604?utm_src=pdf-body
https://www.benchchem.com/product/b1668604?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3197291/
https://www.abcam.com/en-us/technical-resources/protocols/mitochondrial-purification-for-western-blot
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. Protective effects of catalpol on mitochondria of hepatocytes in cholestatic liver injury -
PMC [pmc.ncbi.nlm.nih.gov]

4. Molecular and Biochemical Pathways of Catalpol in Alleviating Diabetes Mellitus and Its
Complications - PMC [pmc.ncbi.nim.nih.gov]

5. cdn.caymanchem.com [cdn.caymanchem.com]

6. Catalpol-Induced AMPK Activation Alleviates Cisplatin-Induced Nephrotoxicity through the
Mitochondrial-Dependent Pathway without Compromising Its Anticancer Properties - PMC
[pmc.ncbi.nlm.nih.gov]

7. AMP-activated protein kinase (AMPK) action in skeletal muscle via direct phosphorylation
of PGC-1a - PMC [pmc.ncbi.nlm.nih.gov]

8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a
Sensitive Fluorescent Probe - PMC [pmc.ncbi.nim.nih.gov]

9. researchgate.net [researchgate.net]

10. The hypoglycemic mechanism of catalpol involves increased AMPK-mediated
mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

11. Video: Isolation of Mitochondria from Minimal Quantities of Mouse Skeletal Muscle for
High Throughput Microplate Respiratory Measurements [jove.com]

12. Activating the PGC-1a/TERT Pathway by Catalpol Ameliorates Atherosclerosis via
Modulating ROS Production, DNA Damage, and Telomere Function: Implications on
Mitochondria and Telomere Link - PMC [pmc.ncbi.nlm.nih.gov]

13. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating
the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with
late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC
[pmc.ncbi.nlm.nih.gov]

14. Anti-diabetic activities of catalpol in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
15. Anti-diabetic activities of catalpol in db/db mice - PubMed [pubmed.nchbi.nlm.nih.gov]
16. mdpi.com [mdpi.com]

17. Catalpol attenuates hepatic glucose metabolism disorder and oxidative stress in
triptolide-induced liver injury by regulating the SIRT1/HIF-1a pathway - PMC
[pmc.ncbi.nlm.nih.gov]

18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

19. Catalpol ameliorates LPS-induced inflammatory response by activating AMPK/mTOR
signaling pathway in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7411478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7411478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7924042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7924042/
https://cdn.caymanchem.com/cdn/insert/10009172.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7826214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7826214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7826214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1924552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1924552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6343665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6343665/
https://www.researchgate.net/profile/Saleh_Alkarim/post/I_want_to_use_JC1_stain_for_MMP_analysis_Is_there_any_protocol_by_which_i_can_analyze_by_FACS/attachment/59d63dedc49f478072ea8c6f/AS%3A273764770615296%401442282015331/download/JC-1+Mitochondrial+Membrane+Potential.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470840/
https://www.jove.com/v/53217/isolation-mitochondria-from-minimal-quantities-mouse-skeletal-muscle
https://www.jove.com/v/53217/isolation-mitochondria-from-minimal-quantities-mouse-skeletal-muscle
https://pmc.ncbi.nlm.nih.gov/articles/PMC6036816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6036816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6036816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11556766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11556766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11556766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11556766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4770105/
https://pubmed.ncbi.nlm.nih.gov/26937211/
https://www.mdpi.com/2218-273X/10/10/1360
https://pmc.ncbi.nlm.nih.gov/articles/PMC11302874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11302874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11302874/
https://pdfs.semanticscholar.org/932d/31cf3205249035c576f6921c293d2f35980e.pdf
https://pubmed.ncbi.nlm.nih.gov/37890606/
https://pubmed.ncbi.nlm.nih.gov/37890606/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

20. Isolation of Mitochondria from Murine Skeletal Muscle | Springer Nature Experiments
[experiments.springernature.com]

21. Frontiers | Rapid isolation of respiring skeletal muscle mitochondria using nitrogen
cavitation [frontiersin.org]

22. Expression of Mitochondrial Regulators PGCla and TFAM as Putative Markers of
Subtype and Chemoresistance in Epithelial Ovarian Carcinoma - PMC
[pmc.ncbi.nlm.nih.gov]

23. benchchem.com [benchchem.com]
24. cdn.gbiosciences.com [cdn.gbiosciences.com]

25. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US
[thermofisher.com]

26.101.200.202.226 [101.200.202.226]
27. creative-bioarray.com [creative-bioarray.com]
28. bio-rad-antibodies.com [bio-rad-antibodies.com]

To cite this document: BenchChem. [Catalpol's Role in Modulating Mitochondrial Function: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668604+#catalpol-s-role-in-modulating-
mitochondrial-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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